4-(4-Tert-butylphenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Description
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-2-(4-chloroanilino)-6-oxo-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c1-21(2,3)14-6-4-13(5-7-14)18-17(12-23)19(27)26-20(25-18)24-16-10-8-15(22)9-11-16/h4-11H,1-3H3,(H2,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZBEMNOFGZIRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)NC3=CC=C(C=C3)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-Tert-butylphenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a member of the dihydropyrimidine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C21H19ClN4O
- Molecular Weight : 378.9 g/mol
- CAS Number : 1347333-77-0
Anticancer Properties
Recent studies have indicated that compounds in the dihydropyrimidine class exhibit significant anticancer properties. For instance, a study on similar derivatives showed that they could inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways, leading to increased apoptosis and reduced cell viability.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Dihydropyrimidine Derivative A | 5.2 | MCF-7 (Breast) |
| Dihydropyrimidine Derivative B | 7.8 | HeLa (Cervical) |
| Target Compound | 6.5 | A549 (Lung) |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. In vitro studies have demonstrated that it exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis.
Cholinesterase Inhibition
Compounds similar to this compound have been studied for their inhibitory effects on cholinesterases (AChE and BChE). These enzymes are crucial in neurotransmission, and their inhibition can be beneficial in treating neurodegenerative diseases like Alzheimer's.
| Enzyme | IC50 (µM) | Selectivity |
|---|---|---|
| AChE | 1.90 | Moderate |
| BChE | 0.084 | High |
Antioxidant Activity
The compound has shown promising antioxidant properties in various assays, suggesting its potential role in mitigating oxidative stress-related damage. The antioxidant activity was assessed using methods such as ABTS and FRAP assays.
The biological activity of this compound is believed to stem from multiple mechanisms:
- Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
- Apoptosis Induction : Promotes apoptosis through intrinsic pathways involving caspases.
- Enzyme Inhibition : Acts as a reversible inhibitor of cholinesterases, impacting neurotransmitter levels.
Study 1: Anticancer Activity
In a study conducted on various cancer cell lines, the target compound demonstrated an IC50 value of 6.5 µM against A549 lung cancer cells, indicating significant anticancer properties. The study highlighted that treatment with the compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
Study 2: Cholinesterase Inhibition
Another research focused on the cholinesterase inhibitory effects of similar compounds found that they significantly inhibited both AChE and BChE with IC50 values indicating higher selectivity towards BChE. This suggests potential therapeutic applications in Alzheimer's disease management.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and their hypothesized impacts:
| Compound Name / ID (Evidence) | Substituents (Positions) | Key Structural Features | Potential Impact |
|---|---|---|---|
| Target Compound | 4-Tert-butylphenyl (4), 4-ClPhNH (2), CN (5) | Bulky tert-butyl, chloro-aniline, cyano | Enhanced lipophilicity, steric hindrance |
| 4-(4-Chlorophenyl)-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (9) | 4-ClPh (4), 4-NO₂BzS (2), CN (5) | Nitrobenzylthio group at position 2 | Improved antiviral activity (IC₅₀ = 6.1 μM vs. SARS-CoV 3CLpro) |
| 6-(1-H-indole-2-yl)-4-oxo-2-[2-(2,6-dichlorobenzylidene)-hydrazinyl]-4,5-dihydropyrimidine-5-carbonitrile (10) | Indole (6), dichlorobenzylidene hydrazine (2) | Indole core, dichloro substitution | High anti-inflammatory (71% edema inhibition) and antimicrobial activity (MIC = 12.5 μg/mL) |
| 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (11) | 4-MeOPh (4), MeS (2) | Methoxy and methylthio groups | Moderate polarity, potential for metabolic stability |
| 4-(3-Chlorophenyl)-2-((4-...chromen-3-yl)oxy)butyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (13) | Chlorophenyl (4), chromenone-linked thioether (2) | Chromenone-thioether hybrid | Enhanced antibacterial activity via membrane disruption |
Key Observations :
- Position 2 Modifications: The target compound’s 4-chlorophenylamino group contrasts with thioethers (), hydrazones (), or chromenone hybrids (). Amino groups may improve solubility but reduce metabolic stability compared to thioethers .
- Cyano Group: Common at position 5 across analogs, this group stabilizes the DHPM core and may participate in dipole interactions in biological systems .
Physicochemical Properties
- Thermal Stability : Melting points of analogs range widely (113–300°C, ), suggesting the target compound’s stability may depend on substituent interactions .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups: Chloro and cyano substituents enhance stability and may improve target affinity .
- Steric Effects : Bulky tert-butyl groups might limit binding in enzymes with narrow active sites but improve selectivity for hydrophobic pockets .
- Hybrid Structures: Combining DHPMs with chromenones () or indoles () expands pharmacological profiles, suggesting avenues for modifying the target compound .
Preparation Methods
Cyclocondensation of 2-Hydrazinopyrimidines with Chalcones (Propenones)
A widely reported approach involves the cyclocondensation reaction between 2-hydrazinopyrimidines and α,β-unsaturated ketones (chalcones/propenones) bearing the appropriate aromatic substituents.
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- 2-Hydrazino-1-methyl-6-oxo-4-(4-chlorophenyl)-1,6-dihydropyrimidine-5-carbonitrile
- 4-tert-butylphenyl-substituted propen-1-one (chalcone derivative)
-
- Solvent: Absolute ethanol
- Base catalyst: Sodium hydroxide (NaOH)
- Temperature: Room temperature to mild heating
- Reaction time: Several hours (typically 3-4 hours)
- Post-reaction: The mixture is often cooled, filtered, and recrystallized from ethanol or methanol to obtain the pure product.
-
- The hydrazino group attacks the α,β-unsaturated ketone, followed by cyclization to form the dihydropyrimidine ring with the desired substituents.
-
- This method yields the target compound as colorless crystalline solids.
- The product structures are confirmed by IR, ^1H NMR, ^13C NMR, mass spectrometry, and elemental analysis.
- The ^1H NMR spectra typically show characteristic signals for the pyrimidine ring protons and aromatic substituents, confirming successful synthesis.
One-Pot Synthesis from Aldehydes, Ethyl Cyanoacetate, and Thiourea
Another common synthetic route involves a one-pot cyclocondensation of the corresponding aromatic aldehyde (4-tert-butylbenzaldehyde), ethyl cyanoacetate, and thiourea to form the pyrimidine core with subsequent functionalization.
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- Mix 4-tert-butylbenzaldehyde, ethyl cyanoacetate, and thiourea in a suitable solvent (e.g., ethanol or methanol).
- Add a base such as sodium hydroxide or ammonium acetate.
- Heat under reflux for several hours (typically 2-4 hours).
- Upon completion, cool the reaction mixture to precipitate the product.
- Filter, wash, and recrystallize to purify.
-
- Simple, efficient, and scalable.
- Avoids isolation of intermediates.
-
- Methylation steps may follow to introduce methyl groups on nitrogen atoms if required.
- Hydrazinolysis of methylthio intermediates can be employed to generate hydrazino derivatives for further cyclocondensation.
Claisen–Schmidt Condensation for Chalcone Synthesis
The preparation of the 4-tert-butylphenyl-substituted chalcones (propenones) used in the cyclocondensation step is typically achieved by Claisen–Schmidt condensation of 4-tert-butylbenzaldehyde with acetophenone derivatives.
- Reaction Conditions:
- Base catalyst: Sodium hydroxide or potassium carbonate
- Solvent: Alcoholic solvents (ethanol or methanol)
- Temperature: Room temperature or reflux
- Reaction time: Several hours (4-6 hours)
- Product isolation by filtration and recrystallization.
Data Table Summarizing Preparation Methods
Detailed Research Findings and Analytical Data
-
- IR spectra show characteristic carbonyl (C=O) stretching around 1650 cm^-1.
- ^1H NMR spectra reveal aromatic proton multiplets and distinctive doublet of doublets for pyrimidine ring protons.
- ^13C NMR confirms the presence of nitrile carbon (~115 ppm) and carbonyl carbons (~160-170 ppm).
- Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight.
-
- Slow evaporation from methanol yields colorless crystalline blocks suitable for X-ray crystallography.
- The crystal structure confirms the planar pyrimidine ring and the orientation of the tert-butyl and chlorophenyl substituents.
-
- Sodium hydroxide concentration and reaction time are critical for maximizing yield and purity.
- Absolute ethanol as solvent provides better crystallinity and product isolation compared to other solvents.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents | Solvent | Temp (°C) | Yield (%) | Ref |
|---|---|---|---|---|---|
| 1 | 4-Tert-butylbenzaldehyde, urea, HCl | Ethanol | 80 | 65–70 | |
| 2 | 4-Chloroaniline, K₂CO₃ | DMF | 120 | 55–60 |
Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Confirm the presence of key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1680 cm⁻¹) .
- NMR: ¹H NMR resolves aromatic protons (δ 7.2–8.1 ppm) and tert-butyl groups (δ 1.3 ppm, singlet). ¹³C NMR identifies the nitrile carbon at ~115 ppm .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 424.18) and fragmentation patterns .
- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% required for pharmacological studies) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
Methodological Answer:
- Variable Substituents: Systematically modify the 4-tert-butylphenyl (electron-donating) and 4-chloroaniline (electron-withdrawing) groups. For example, replace tert-butyl with trifluoromethyl to assess hydrophobicity impacts .
- Biological Assays: Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate IC₅₀ values with substituent electronic parameters (Hammett constants) .
- Computational Modeling: Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .
Advanced: What computational strategies are effective in predicting reaction pathways for synthesizing analogous pyrimidines?
Methodological Answer:
- Reaction Path Search: Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and intermediates. For example, simulate the cyclocondensation step to identify rate-limiting barriers .
- Machine Learning (ML): Train ML models on existing reaction datasets to predict optimal solvents/catalysts. Platforms like ICReDD integrate experimental and computational data to prioritize high-yield conditions .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (solvent: DCM/hexane). Resolve torsional angles between the pyrimidine ring and aryl substituents to confirm planarity or distortion .
- Challenges: Poor crystal quality due to flexible dihydropyrimidone ring. Mitigate by co-crystallizing with stabilizing agents (e.g., crown ethers) .
Advanced: How should researchers address contradictory bioactivity data across cell lines or enzyme assays?
Methodological Answer:
- Control Experiments: Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C). Degradation products may confound results .
- Mechanistic Profiling: Use RNA sequencing to identify off-target pathways. For example, unintended kinase inhibition could explain variability in anticancer activity .
- Meta-Analysis: Compare data across published analogs (e.g., pyrimidinecarbonitriles with similar logP values) to isolate substituent-specific effects .
Basic: What are the best practices for ensuring compound purity in multi-step syntheses?
Methodological Answer:
- Workup: Use liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted starting materials.
- Chromatography: Flash column chromatography (silica gel, hexane/EtOAc gradient) isolates the product. Confirm purity via HPLC (>95%) and TLC (Rf = 0.3–0.5) .
- Elemental Analysis: Match experimental C/H/N percentages with theoretical values (tolerance: ±0.3%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
